molecular formula C13H22N2O5Pt B1141759 恩洛铂 CAS No. 111523-41-2

恩洛铂

货号 B1141759
CAS 编号: 111523-41-2
分子量: 481.4
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Platinum-based antitumor agents, including cisplatin and its derivatives, have been central to chemotherapy for various cancers. The discovery of cisplatin's cytotoxicity in the 1960s led to the development of numerous platinum compounds aiming at improving efficacy and reducing toxicity. These compounds interact with DNA to form adducts, leading to apoptosis in cancer cells. Understanding the molecular structure, synthesis, and chemical properties of these compounds is crucial for developing new drugs with better therapeutic profiles.

Synthesis Analysis

The synthesis of platinum antitumor agents often involves complex reactions that yield various platinum compounds, including cisplatin and its analogues. The microscale synthesis of [13N]cisplatin from cyclotron-produced [13N]ammonia demonstrates the sophisticated approaches taken to produce these compounds, optimizing conditions such as temperature, reaction time, and reactant ratios for efficiency and purity (de Spiegeleer et al., 1986).

Molecular Structure Analysis

The molecular structure of platinum-DNA adducts has been extensively studied to understand the mechanism of action of these drugs. For instance, the crystal structure of a double-stranded DNA containing a cisplatin interstrand cross-link provides insights into how these compounds interact with DNA at the molecular level, revealing specific distortions and hydration patterns at the platinated sites (Coste et al., 1999).

Chemical Reactions and Properties

Cisplatin and its analogues undergo specific chemical reactions with DNA, forming intrastrand and interstrand cross-links that are crucial for their cytotoxic effects. These interactions lead to DNA damage and apoptosis in cancer cells. The reactivity of these compounds with DNA and other molecules is influenced by their chemical properties, such as the ability to form stable complexes with DNA nucleotides and the kinetics of these reactions (Navarro et al., 1998).

Physical Properties Analysis

The physical properties of platinum compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure and the presence of various ligands. These properties are critical for the drug's pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion in the body. For example, the encapsulation of oxaliplatin in cucurbit[7]uril enhances the stability of the drug, indicating the importance of physical properties in the drug's effectiveness and side effects (Jeon et al., 2005).

Chemical Properties Analysis

The chemical properties of cisplatin and its analogues, such as redox behavior, coordination chemistry, and reactivity towards nucleophiles, underpin their interaction with biological molecules. These properties determine the drugs' mechanism of action, specifically their ability to form covalent bonds with DNA, leading to the formation of DNA adducts that trigger cell death in cancer cells. Understanding these chemical properties is essential for designing new platinum compounds with improved therapeutic profiles (Siddik, 2003).

科学研究应用

  1. 卵巢癌中的恩洛铂:对18名铂类耐药性卵巢癌患者进行的研究发现,恩洛铂作为每21天静脉注射一次,导致一个部分反应。中位生存期为9.4个月,粒细胞减少症是剂量限制性毒性。恩洛铂的药代动力学与卡铂类似(Kudelka et al., 1997)

  2. 恩洛铂的分析方法:开发了用于测定各种生物体液中恩洛铂的分析方法。这对支持人类、狗和大鼠的药代动力学研究至关重要(Amorusi et al., 1994)

  3. 抗癌金属药物:另一项研究讨论了类似顺铂的金属药物在癌症治疗中的重要性,其中恩洛铂是一种类似物。该论文突出了这些药物的作用机制及其对抗耐药性和毒性的演变(Hannon, 2007)

  4. 耐药性和毒性机制:探讨了与铂类药物(包括恩洛铂等药物)相关的耐药性和毒性机制。这项研究对于理解癌细胞如何对这些药物产生耐药性以及如何管理其毒性副作用至关重要(Rabik & Dolan, 2007)

  5. 开发中的顺铂类似物:作为顺铂类似物,恩洛铂是一组旨在增强顺铂治疗指数的化合物中的一部分。该研究讨论了各种顺铂类似物,包括恩洛铂,以及它们在癌症治疗中的潜力(Weiss & Christian, 1993)

安全和危害

Like zeniplatin and carboplatin, use of Enloplatin causes manageable nephrotoxicity, no significant neurotoxicity or ototoxicity, and dose-limiting myelosuppression1.


属性

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYEDWZHRMBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6918028

Citations

For This Compound
153
Citations
P Amorusi, D Lessard, SK Bansal, K Selinger… - … of pharmaceutical and …, 1994 - Elsevier
Analytical methods were developed and validated for the determination of enloplatin (an anticancer agent) in plasma by reversed-phase LC and for platinum (an elemental component …
Number of citations: 8 www.sciencedirect.com
AP Kudelka, ZH Siddik, D Tresukosol… - Anti-Cancer …, 1997 - journals.lww.com
… of enloplatin in 18 evaluable patients with platinum refractory ovarian cancer. They received an iv infusion of enloplatin … Enloplatin is the major form of the free drug in plasma. However, …
Number of citations: 11 journals.lww.com
J Zhang - Optimization-based Molecular Dynamics Studies of …, 2023 - Springer
… We found (i) enloplatin and ruboxistaurin are not binding spike residues at all; (ii) except for enloplatin and ruboxistaurin, all other 98 drugs are binding with spike residue Tyr505; and (iii…
Number of citations: 0 link.springer.com
S Dasari, PB Tchounwou - European journal of pharmacology, 2014 - Elsevier
… world ormaplatin (tetraplatin), oxaliplatin, DWA2114R, enloplatin, lobaplatin, CI-973 (NK-121… cisplatin and four of its analogs including carboplatin, oxaliplatin, ormaplatin and enloplatin. …
Number of citations: 915 www.sciencedirect.com
K Peng, BB Liang, W Liu, ZW Mao - Coordination Chemistry Reviews, 2021 - Elsevier
… Enloplatin is a water-soluble drug with a carrier ligand … However, from its clinical Phase II trial report, enloplatin did not … Therefore, similar to that of enloplatin, the inadequate activity …
Number of citations: 56 www.sciencedirect.com
C Meijer, NH Mulder, H Timmer-Bosscha, WJ Sluiter… - Cancer research, 1992 - AACR
… Continuous incubation with the other studied platinum drugs revealed complete cross-resistance for carboplatin (CBDCA) and zeniplatin but less for enloplatin (ENLO) and iproplatin in …
Number of citations: 296 aacrjournals.org
NJ Wheate, S Walker, GE Craig, R Oun - Dalton transactions, 2010 - pubs.rsc.org
… Enloplatin CL 287,110 111523-41-2 American Cyanamid No activity in Phase II … In vivo trials of enloplatin also displayed low renal toxicity, good physical stability and a lack of cross-…
Number of citations: 827 pubs.rsc.org
MJ Keating, S O'Brien, D Kontoyiannis… - Leukemia & …, 2002 - Taylor & Francis
… (6) In (Phase II) topotecan 1.5 mg/m2 per day for five days; enloplatin 100mg/m2 per day by five, Taxol 175mg/m2 on day 1. (7) In (Miscellaneous) MINE—1, 5-FU-1, and ara-C þ …
Number of citations: 237 www.tandfonline.com
RB Weiss, MC Christian - Drugs, 1993 - Springer
… world (ormaplatin [tetraplatin], oxaliplatin, DWA2114R, enloplatin, lobaplatin, CI-973 [NK-121], … Phase II study of enloplatin for patients (Pts) with advanced ovarian cancer. Abstract 863. …
Number of citations: 590 link.springer.com
A Kudelka, C Edwards, R Freedman, Z Siddik… - Proc Am Soc Clin Oncol, 1993
Number of citations: 4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。